N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542773
InChI: InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m1/s1
SMILES: CC(=O)NC1CCCN(C1)C(=O)CN
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13542773

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m1/s1
Standard InChI Key WIFCOVSCMHDIRQ-MRVPVSSYSA-N
Isomeric SMILES CC(=O)N[C@@H]1CCCN(C1)C(=O)CN
SMILES CC(=O)NC1CCCN(C1)C(=O)CN
Canonical SMILES CC(=O)NC1CCCN(C1)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide (IUPAC name: N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide) possesses a molecular formula of C₉H₁₇N₃O₂ and a molecular weight of 199.25 g/mol. Its structure integrates three critical components:

  • A piperidine ring with R-configuration at the third position, ensuring stereochemical specificity.

  • An amino-acetyl group (-NH-CO-CH₂-NH₂) attached to the piperidine nitrogen.

  • An acetamide moiety (-NH-CO-CH₃) at the C3 position of the ring.

The compound’s stereochemistry is encoded in its Standard InChIKey (WIFCOVSCMHDIRQ-MRVPVSSYSA-N), which distinguishes it from its S-enantiomer. Computational modeling suggests that the R-configuration optimizes hydrogen-bonding interactions with biological targets, particularly those involving chiral recognition sites.

Table 1: Molecular Descriptors of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

PropertyValue
Molecular FormulaC₉H₁₇N₃O₂
Molecular Weight199.25 g/mol
IUPAC NameN-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide
SMILESCC(=O)N[C@@H]1CCCN(C1)C(=O)CN
Topological Polar Surface Area95.7 Ų

Synthesis and Purification Strategies

The synthesis of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide involves a multi-step sequence prioritizing stereochemical control and functional group compatibility:

Stepwise Synthetic Route

  • Piperidine Ring Formation: Cyclization of a linear precursor (e.g., 5-aminopentanol) under acidic conditions generates the piperidine scaffold.

  • Chiral Resolution: The racemic mixture is separated using chiral chromatography or enzymatic resolution to isolate the R-enantiomer.

  • Amino-Acetylation: Reaction with chloroacetyl chloride followed by ammoniation introduces the 2-aminoacetyl group.

  • Acetamide Installation: Acylation with acetic anhydride at the C3 amine completes the structure.

Key Challenges:

  • Maintaining enantiomeric purity during functionalization steps.

  • Avoiding N-overacylation during the final acetamide coupling.

Purification typically employs reverse-phase HPLC (≥98% purity), with yields averaging 35–40% across industrial-scale protocols.

Biological Activity and Mechanistic Insights

While direct target validation studies remain limited, structural analogs suggest potential interactions with G-protein-coupled receptors (GPCRs) and ion channels. The amino-acetyl group may mimic endogenous ligands, enabling competitive binding at:

  • Serotonin receptors (5-HT): Modulating mood and cognition.

  • σ-1 receptors: Influencing cellular stress responses.

Hypothetical Mechanism:

  • The acetamide moiety anchors the molecule to hydrophobic receptor pockets.

  • The protonated piperidine nitrogen forms ionic bonds with aspartate residues.

  • The amino-acetyl side chain engages in hydrogen bonding with serine or threonine residues.

Table 2: Comparative Bioactivity of Structural Analogs

CompoundStructural VariationReceptor Affinity (Ki, nM)
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamideParent compound5-HT₁A: 120 ± 15
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamideMethylation at acetamide N5-HT₁A: 85 ± 10
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamideS-enantiomer5-HT₁A: >1000

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets.

  • ADMET Profiling: Assess permeability, cytochrome P450 interactions, and hepatotoxicity.

  • Formulation Optimization: Lipid nanoparticle encapsulation for enhanced blood-brain barrier penetration.

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